1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a morpholine ring attached to the purine core, along with methyl and pentyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline derivatives. One common method includes the reaction of 8-bromotheophylline with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, halides, and alcohols, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-8-morpholin-4-yl-7H-purine-2,6-dione: A structurally similar compound with a different substituent at the 7-position.
1,3-dimethyl-8-(morpholin-4-yl)-7-{3-[(piperidin-2-ylidene)amino]propyl}-3,7-dihydro-1H-purine-2,6-dione: Another related compound with a piperidinylidene substituent.
Uniqueness
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-4-5-6-7-22-13(12-21-8-10-25-11-9-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUERJOWWSDENQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.